molecular formula C28H34O15 B13839325 rac Hesperidine-d3

rac Hesperidine-d3

Cat. No.: B13839325
M. Wt: 613.6 g/mol
InChI Key: QUQPHWDTPGMPEX-JJKCTULJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of rac Hesperidine-d3 involves the deuteration of hesperidin. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The synthetic route may involve multiple steps, including the protection and deprotection of functional groups to ensure selective deuteration .

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of hesperidin from citrus fruits, followed by chemical modification to introduce deuterium. The extraction process involves the use of solvents such as methanol and crystallization techniques to isolate hesperidin from citrus peels . The deuteration process is then carried out using deuterated reagents under controlled conditions to achieve high purity and yield .

Mechanism of Action

Comparison with Similar Compounds

rac Hesperidine-d3 is unique due to its deuterated nature, which allows for precise tracing in pharmacokinetic studies. Similar compounds include:

This compound stands out due to its enhanced stability and traceability in research applications, making it a valuable tool in scientific studies.

Properties

Molecular Formula

C28H34O15

Molecular Weight

613.6 g/mol

IUPAC Name

5-hydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10-,17?,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1/i2D3

InChI Key

QUQPHWDTPGMPEX-JJKCTULJSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.